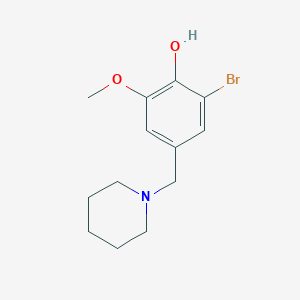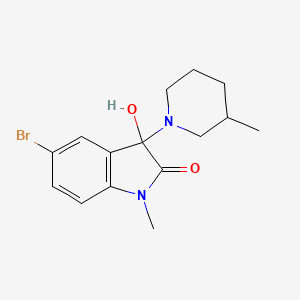
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenol family and has a molecular weight of 324.25 g/mol. BPP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways in cells. This compound has also been shown to interact with various enzymes and proteins in the body, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These effects include the inhibition of oxidative stress, the modulation of inflammation, and the regulation of cell signaling pathways. This compound has also been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol is its high potency and specificity, which make it a valuable tool for researchers studying various biological processes. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are many potential future directions for research on 2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol. One area of interest is the development of new drugs based on the structure of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to a better understanding of its biological effects. Additionally, this compound could be used as a tool for the study of various diseases and biological processes, such as neurodegeneration and inflammation.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its potent biological effects and potential applications in the development of new drugs. While there are some limitations to its use, this compound has the potential to make significant contributions to various fields of research in the future.
合成方法
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol can be synthesized through a multistep process that involves the reaction of 2-bromo-4-methoxyphenol with piperidine and formaldehyde. The resulting compound is then subjected to a series of purification steps to obtain the final product. This synthesis method has been optimized over the years to improve the yield and purity of this compound.
科学研究应用
2-bromo-6-methoxy-4-(1-piperidinylmethyl)phenol has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is the development of new drugs for the treatment of various diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
2-bromo-6-methoxy-4-(piperidin-1-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-17-12-8-10(7-11(14)13(12)16)9-15-5-3-2-4-6-15/h7-8,16H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZJQCCOWFGXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCCC2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4994499.png)
![N-[2-(tert-butylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4994503.png)
![(4-{[1-(3-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)
acetic acid](/img/structure/B4994521.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4994551.png)
![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![5-acetyl-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4994565.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
